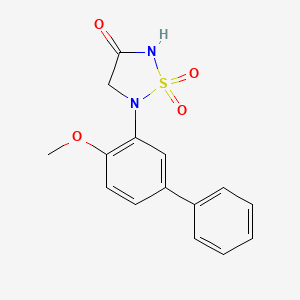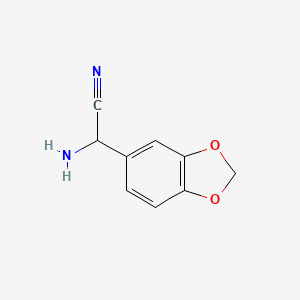
Éthyl-(2-phényl-thiazol-5-ylméthyl)-amine
Vue d'ensemble
Description
“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C11H11NOS and a molecular weight of 205.275 . It is also known by several synonyms, including “4-methyl-2-phenyl-1,3-thiazol-5-yl methanol”, “4-methyl-2-phenylthiazol-5-yl methanol”, and “4-methyl-2-phenyl-thiazol-5-yl-methanol” among others .
Synthesis Analysis
A novel series of thiazole-based heterocycles was synthesized using 1,3-dipolar cycloaddition reactions in the presence of chitosan-grafted-poly (vinylpyridine) as an eco-friendly biopolymeric basic catalyst . The molecular structure of the synthesized compounds was illustrated by spectroscopic and elemental analysis .Molecular Structure Analysis
The molecular structure of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” can be represented by the SMILES notation:CC1=C (SC (=N1)C2=CC=CC=C2)CO . Chemical Reactions Analysis
The synthesis of thiazole-based heterocycles involved 1,3-dipolar cycloaddition reactions . More specific reaction mechanisms or chemical reactions involving “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” are not available in the retrieved data.Physical And Chemical Properties Analysis
“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” has a molecular weight of 205.275 . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Activité antimicrobienne
N-((2-Phénylthiazol-5-yl)méthyl)éthanamine : a été étudié pour son potentiel antimicrobien. Les dérivés du thiazole, y compris ce composé, présentent une activité à large spectre contre divers micro-organismes. Les chercheurs ont exploré son efficacité contre les bactéries, les champignons et autres agents pathogènes . Des études supplémentaires pourraient révéler ses mécanismes d'action spécifiques et ses applications cliniques potentielles.
Propriétés antifongiques
Les thiazoles sont connus pour leur activité antifongique. En ciblant les membranes cellulaires fongiques ou les voies métaboliques, des composés comme N-((2-Phénylthiazol-5-yl)méthyl)éthanamine peuvent offrir des traitements alternatifs pour les infections fongiques . L'étude de son efficacité contre des souches fongiques spécifiques et la compréhension de son mode d'action pourraient conduire à de nouvelles thérapies antifongiques.
Potentiel antiviral
Compte tenu du besoin urgent de médicaments antiviraux, des composés comme N-((2-Phénylthiazol-5-yl)méthyl)éthanamine méritent d'être explorés. Les thiazoles se sont montrés prometteurs contre les virus, notamment le VIH et le virus de l'herpès simplex (VHS). Les chercheurs pourraient évaluer ses effets inhibiteurs sur la réplication virale et évaluer son profil de sécurité .
Effets neuroprotecteurs
Les thiazoles présentent des propriétés neuroprotectrices, ce qui les rend pertinents dans les maladies neurodégénératives. En modulant les systèmes de neurotransmetteurs ou en réduisant le stress oxydatif, des composés comme N-((2-Phénylthiazol-5-yl)méthyl)éthanamine pourraient contribuer à la neuroprotection. Il est crucial d'étudier son impact sur la santé neuronale et ses applications thérapeutiques potentielles .
Potentiel anticancéreux
Les thiazoles ont attiré l'attention en tant qu'agents anticancéreux potentiels. Leurs mécanismes d'action divers comprennent l'inhibition de la prolifération cellulaire, l'induction de l'apoptose et l'interférence avec les voies de croissance tumorale. Les chercheurs pourraient explorer N-((2-Phénylthiazol-5-yl)méthyl)éthanamine pour ses effets cytotoxiques et évaluer sa sélectivité contre les cellules cancéreuses .
Activité anti-inflammatoire
L'inflammation joue un rôle central dans diverses maladies. Les thiazoles, y compris notre composé d'intérêt, ont démontré des effets anti-inflammatoires. L'étude de son impact sur les voies inflammatoires, la production de cytokines et les dommages tissulaires pourrait conduire à de nouvelles thérapies anti-inflammatoires .
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10/h3-7,9,13H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTWANRJXKVKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




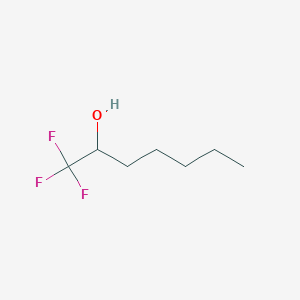
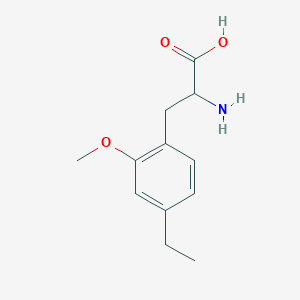
![5-Methoxy-2-(pyridin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1637109.png)
![6-(4-Methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1637111.png)

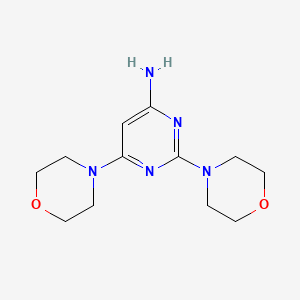


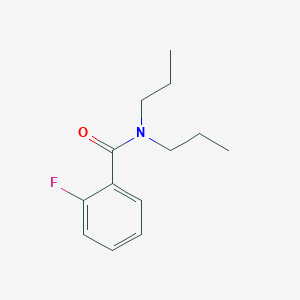
![tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B1637128.png)
